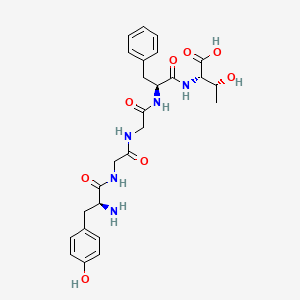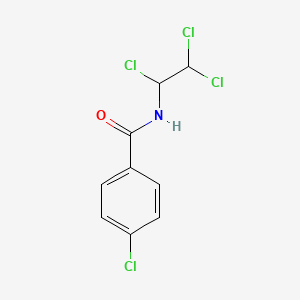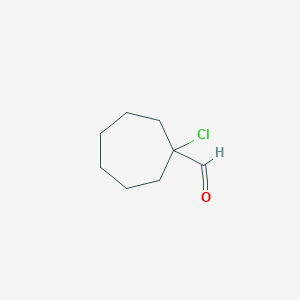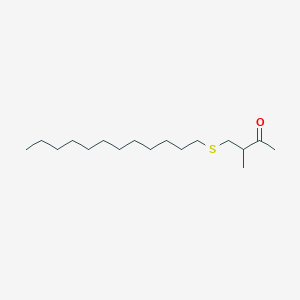
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine is a pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, L-phenylalanine, and L-threonine. This compound is part of a class of peptides known for their biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS), depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesizers and high-throughput purification techniques like HPLC.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives.
Aplicaciones Científicas De Investigación
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine: Another pentapeptide with similar structure but different biological activity.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionine: Known for its role as an endogenous opioid peptide with analgesic properties.
Uniqueness
L-Tyrosylglycylglycyl-L-phenylalanyl-L-threonine is unique due to the presence of threonine, which imparts distinct structural and functional characteristics. This difference can influence its binding affinity and specificity for molecular targets, as well as its stability and solubility.
Propiedades
Número CAS |
60117-21-7 |
|---|---|
Fórmula molecular |
C26H33N5O8 |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H33N5O8/c1-15(32)23(26(38)39)31-25(37)20(12-16-5-3-2-4-6-16)30-22(35)14-28-21(34)13-29-24(36)19(27)11-17-7-9-18(33)10-8-17/h2-10,15,19-20,23,32-33H,11-14,27H2,1H3,(H,28,34)(H,29,36)(H,30,35)(H,31,37)(H,38,39)/t15-,19+,20+,23+/m1/s1 |
Clave InChI |
NOSPPDICSXVYIO-IVYXGSQZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)











